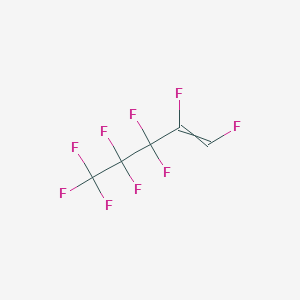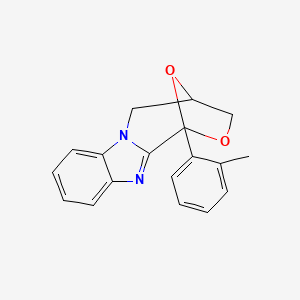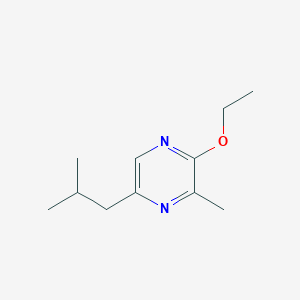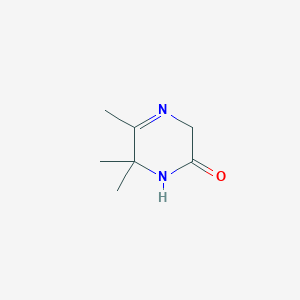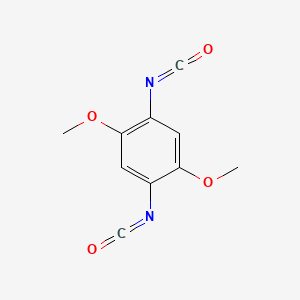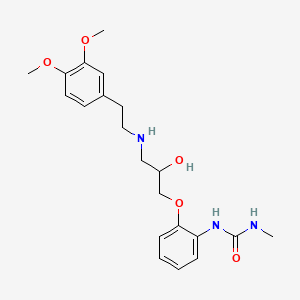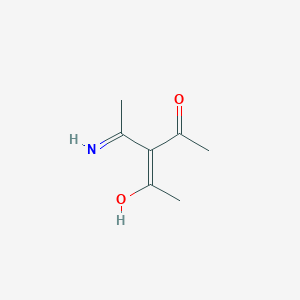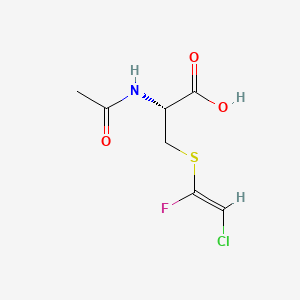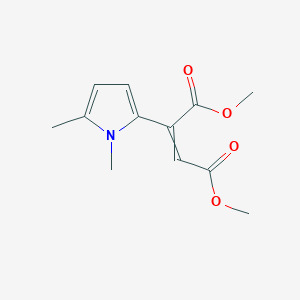![molecular formula C10H14O3 B14444834 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione CAS No. 76946-39-9](/img/structure/B14444834.png)
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.219 g/mol This compound is characterized by its bicyclic structure, which includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,6-trimethyl-1,3-dioxane-4,8-dione with a suitable reagent to induce cyclization and form the desired bicyclic structure . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is typically optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can occur at specific positions on the bicyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,5-Trimethyl-4-oxabicyclo[4.2.0]octane-3,7-dione
- 3,8,8-Trimethylbicyclo[2.2.2]octane-2,6-dione
- 8,8-Dimethylbicyclo[2.2.2]octane-2,6-dione
Uniqueness
2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione stands out due to its specific substitution pattern and the presence of an oxabicyclo ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
76946-39-9 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)8-6(11)4-10(8,3)5-7(12)13-9/h8H,4-5H2,1-3H3 |
Clave InChI |
JQAPKMLXUTUMEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C(=O)CC2(CC(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



